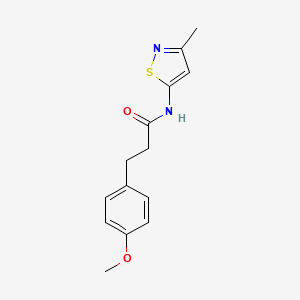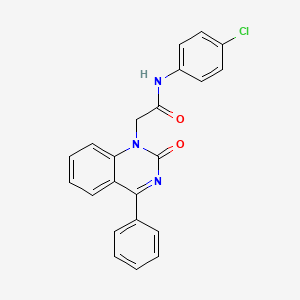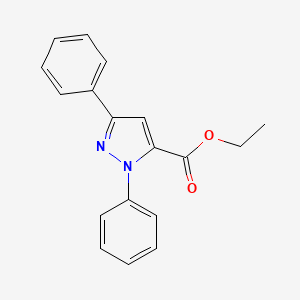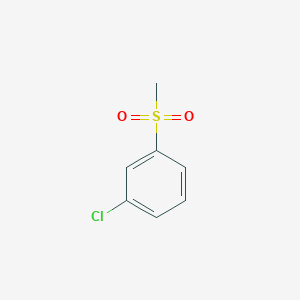
3-Chlorophenyl Methyl Sulfone
Übersicht
Beschreibung
3-Chlorophenyl Methyl Sulfone, also known by its IUPAC name 1-chloro-3-(methylsulfonyl)benzene, is an organic compound with the molecular formula C7H7ClO2S. It is a white to yellow solid at room temperature and is known for its applications in various fields of chemistry and industry .
Wissenschaftliche Forschungsanwendungen
3-Chlorophenyl Methyl Sulfone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfone-based pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial materials
Zukünftige Richtungen
Sulfones are highly versatile building blocks in organic chemistry and have found various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers . Therefore, sustainable access to this class of molecules is of great interest . Recent developments in the field of sustainable sulfone synthesis have been summarized, and novel emerging technologies for a more sustainable sulfone synthesis have been discussed .
Wirkmechanismus
Target of Action
Sulfone derivatives have been known to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
Sulfone derivatives are known to participate in various chemical reactions due to their unique structural properties . They can function as activating, electron-withdrawing substituents in Michael acceptors or as good leaving groups, producing a sulfinate anion .
Biochemical Pathways
Sulfone derivatives are known to be involved in various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The physicochemical properties of sulfone derivatives can influence their bioavailability .
Result of Action
Sulfone derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chlorophenyl Methyl Sulfone can be synthesized through several methods. One common approach involves the oxidation of 3-chlorophenyl methyl sulfide using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions and yields the desired sulfone .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to ensure the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chlorophenyl Methyl Sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alkoxides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: 3-Chlorophenyl methyl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Phenyl Methyl Sulfone: Lacks the chlorine substituent, leading to different reactivity and applications.
4-Chlorophenyl Methyl Sulfone: Similar structure but with the chlorine atom in a different position, affecting its chemical properties.
Benzyl Sulfone: Contains a benzyl group instead of a chlorophenyl group, resulting in different reactivity patterns.
Uniqueness: 3-Chlorophenyl Methyl Sulfone is unique due to the presence of both the chlorine and sulfone groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various synthetic pathways and applications .
Eigenschaften
IUPAC Name |
1-chloro-3-methylsulfonylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPZAUWSFKCBNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296374 | |
| Record name | 1-Chloro-3-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21383-00-6 | |
| Record name | 1-Chloro-3-(methylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21383-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2698004.png)
![5-Methyl-4-oxo-3-(oxolan-2-ylmethyl)-3-hydrothiopheno[2,3-d]pyrimidine-6-carbo nyl chloride](/img/structure/B2698005.png)
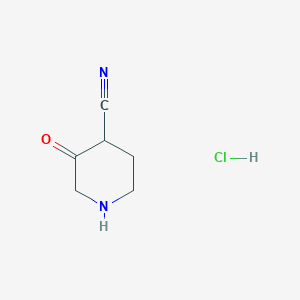
![2-(1-methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2698008.png)
![2-{[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2698009.png)
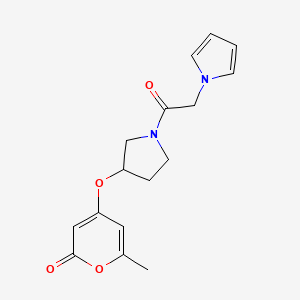
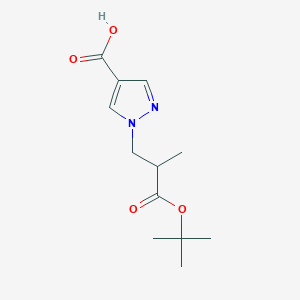
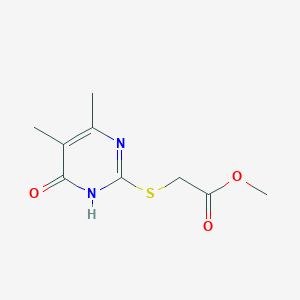
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2698016.png)
